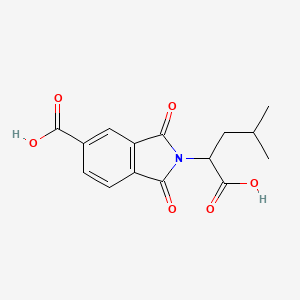

2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

Historical Development of Isoindole-1,3-Dione Derivatives

The history of isoindole-1,3-dione derivatives dates to the late 19th century, when phthalimide (C₆H₄(CO)₂NH) was first synthesized via the condensation of phthalic anhydride with ammonia. Early applications focused on dye chemistry, as seen in the development of copper phthalocyanine pigments, which remain industrially relevant due to their stability and colorfastness. The mid-20th century marked a pivotal shift toward medicinal applications, exemplified by thalidomide—a phthalimide derivative initially marketed as a sedative but later withdrawn due to teratogenicity. Despite its troubled history, thalidomide’s rediscovery as an immunomodulatory agent for multiple myeloma revitalized interest in isoindole-1,3-dione derivatives.

Modern synthetic routes, such as the condensation of phthalic anhydride with branched alkylamines, have enabled the creation of advanced derivatives like 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid . These methods often employ toluene reflux conditions and chromatographic purification to achieve high yields.

Significance in Medicinal Chemistry

This compound exemplifies the pharmacophoric optimization of phthalimide derivatives. Its structure features two carboxylic acid groups at positions 2 and 5, which enhance hydrophilicity and enable interactions with biological targets through hydrogen bonding and ionic interactions. This compound’s branched 3-methylbutyl side chain further modulates lipophilicity, potentially improving membrane permeability compared to simpler derivatives.

Recent studies highlight its role as a precursor in proteolysis-targeting chimeras (PROTACs), where the isoindole-1,3-dione core facilitates binding to E3 ubiquitin ligases. Such applications leverage the compound’s ability to promote targeted protein degradation—a revolutionary approach in oncology and neurodegenerative disease research.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₆ |

| Molecular Weight | 305.29 g/mol |

| IUPAC Name | 2-[(1S)-1-Carboxy-2-methylbutyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |

| SMILES | CC(C)CC(C(=O)O)N1C(=O)C2=C(C=CC(=C2)C(=O)O)C1=O |

Position Within the Broader Isoindole Derivatives Classification

Isoindole-1,3-dione derivatives are classified based on substituent patterns and functional groups. The subject compound belongs to the 1,3-dioxoisoindoline-5-carboxylic acid subclass, distinguished by:

- Dual carbonyl groups at positions 1 and 3, which stabilize the isoindoline ring through conjugation.

- Carboxylic acid substituents at positions 2 and 5, enabling pH-dependent solubility and metal chelation.

- A chiral 3-methylbutyl side chain , which introduces stereochemical complexity rarely seen in earlier derivatives like phthalimide or N-alkylphthalimides.

This structural profile places it between classical dye-oriented derivatives (e.g., Pigment Yellow 139) and modern therapeutic agents (e.g., lenalidomide).

Structure

3D Structure

Properties

IUPAC Name |

2-(1-carboxy-3-methylbutyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-7(2)5-11(15(21)22)16-12(17)9-4-3-8(14(19)20)6-10(9)13(16)18/h3-4,6-7,11H,5H2,1-2H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBQKULJXDHKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the carboxylic acid and other functional groups. Key steps may include:

Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

Functional Group Introduction: The carboxylic acid groups can be introduced via carboxylation reactions, often using Grignard reagents or other carboxylating agents.

Final Assembly: The final compound is assembled through esterification or amidation reactions, depending on the specific functional groups required.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. Research indicates that compounds with isoindole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of isoindole compounds showed significant cytotoxic effects against breast and colon cancer cells .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Preliminary research suggests that it may help in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. It appears to modulate inflammatory pathways, reducing markers such as TNF-alpha and IL-6 in vitro. This could position it as a candidate for developing treatments for chronic inflammatory conditions .

Proteomics Research

In proteomics, this compound serves as a valuable reagent for studying protein interactions and modifications. Its unique structure allows it to bind selectively to certain proteins, facilitating the identification of protein targets in various biological pathways .

Enzyme Inhibition Studies

Research has shown that this compound can act as an enzyme inhibitor in specific biochemical assays. For example, it has been tested against enzymes involved in metabolic pathways related to cancer cell metabolism, demonstrating promising inhibition rates which could lead to further drug development .

Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .

Nanotechnology

The application of this compound in nanotechnology is emerging, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve the solubility and bioavailability of poorly soluble therapeutic agents .

Case Study: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry examined a series of isoindole derivatives including our compound of interest. The results indicated a significant reduction in cell viability across multiple cancer cell lines with IC50 values ranging from 10 to 20 µM, highlighting its potential as an anticancer agent .

Case Study: Neuroprotection

Another study focused on the neuroprotective effects of this compound using an animal model of Parkinson’s disease. The results showed that treatment with the compound led to improved motor function and reduced neurodegeneration compared to control groups .

Mechanism of Action

The mechanism by which 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

Substituent Polarity and Solubility :

- Carboxylic acid substituents (e.g., target compound, WH6 ligand) enhance aqueous solubility, making them suitable for biological assays requiring polar environments .

- Sulfone () and methoxy groups () further improve solubility via hydrogen bonding .

Lipophilicity and Membrane Permeability :

- Aromatic (e.g., phenyl, naphthyl) and aliphatic cyclic (cyclopentyl) substituents increase lipophilicity, favoring passive diffusion across membranes but reducing solubility .

Biological Interactions :

Biological Activity

2-(1-Carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, identified by its CAS number 131613-54-2, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C15H15NO6

- Molecular Weight : 305.28 g/mol

- Structure : The compound features a dioxoisoindole framework which is known for various biological activities.

The compound is reported to exhibit inhibitory activity against heparanase, an enzyme involved in the degradation of heparan sulfate proteoglycans. This inhibition is significant because heparanase plays a crucial role in tumor metastasis and angiogenesis.

-

Heparanase Inhibition :

- Activity : Compounds similar to this compound have shown IC50 values ranging from 200 to 500 nM against heparanase, indicating potent inhibitory effects .

- Selectivity : These compounds demonstrate high selectivity (>100-fold) over human beta-glucuronidase, suggesting potential therapeutic applications in cancer treatment .

- Anti-Angiogenic Effects :

Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Heparanase Inhibition | IC50 values between 200-500 nM | |

| Anti-Angiogenic | Inhibits blood vessel formation | |

| Selectivity | >100-fold selectivity over human beta-glucuronidase |

Relevant Studies

Several studies have focused on the broader class of isoindole derivatives, highlighting their potential as therapeutic agents:

- Study on Isoindole Derivatives :

- Potential Applications :

Q & A

Basic: What are optimized synthetic routes for producing 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-isoindole derivatives with high yield and purity?

Answer:

The synthesis of isoindole dicarboxylic acid derivatives often involves multi-step condensation and cyclization reactions. A validated method includes refluxing precursor compounds (e.g., substituted formyl-indole carboxylic acids) with sodium acetate in acetic acid under controlled conditions. For instance, Method A in details refluxing 3-formyl-indole-2-carboxylic acid derivatives with sodium acetate (0.1 mol) in acetic acid (100 mL) for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity . To optimize yield, adjust stoichiometric ratios (e.g., 1.1:1 molar excess of the aldehyde component) and monitor reaction progress via TLC or HPLC. Purification challenges, such as removing unreacted starting materials, can be mitigated using gradient crystallization or preparative HPLC .

Advanced: How can mechanistic studies elucidate the role of the 3-methylbutyl substituent in modulating enzymatic interactions?

Answer:

The 3-methylbutyl side chain may influence steric hindrance or hydrophobic interactions with target enzymes. To investigate this:

- Conduct molecular docking simulations using software like AutoDock Vina, focusing on binding pocket complementarity.

- Synthesize analogs with truncated or branched alkyl chains (e.g., ethyl or pentyl substituents) and compare inhibition kinetics (e.g., IC₅₀ values) against the parent compound.

- Use NMR titration experiments to map hydrogen bonding or π-π stacking interactions between the isoindole core and enzyme active sites. highlights similar approaches for indole-3-carboxylic acid derivatives in amyloid-beta studies .

Basic: What analytical techniques are critical for confirming structural integrity and purity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- 1H/13C NMR : Verify substituent positions (e.g., methylbutyl group at C2) and absence of tautomeric impurities.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₅NO₇ for the target compound).

- HPLC with UV/Vis detection (λ ~250–300 nm for isoindole absorption): Assess purity (>98% recommended for pharmacological assays). and emphasize HPLC protocols for indole derivatives, with λmax values correlating to conjugated systems .

Advanced: How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

Answer:

Contradictions often arise from assay conditions or compound stability. Apply iterative validation:

- Standardize assay protocols : Fix variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Test stability : Perform LC-MS stability studies under assay conditions (e.g., 37°C in buffer) to rule out degradation.

- Use orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/XTT). ’s qualitative research framework recommends triangulating data from multiple methodologies to resolve discrepancies .

Basic: What are common pitfalls in synthesizing isoindole dicarboxylic acids, and how can they be avoided?

Answer:

Key challenges include:

- Low cyclization efficiency : Optimize acid catalyst (e.g., p-TsOH instead of H₂SO₄) and reaction time.

- Byproduct formation : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups.

- Purification issues : Employ mixed-solvent recrystallization (e.g., ethanol/water) or silica gel chromatography with ethyl acetate/hexane gradients. ’s dicarboxylic acid synthesis table provides solvent systems for similar compounds .

Advanced: What strategies enhance target selectivity when modifying substituents on the isoindole core?

Answer:

To improve selectivity:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., carboxylate position, alkyl chain length) and screen against off-target enzymes.

- Proteomic profiling : Use affinity chromatography with immobilized analogs to identify unintended binding partners.

- Crystallography : Solve co-crystal structures of lead compounds with target proteins (e.g., kinases) to guide rational design. ’s benzoindole synthesis routes demonstrate substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.